molecular formula C13H9BBrClFNO3 B12655860 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12655860
M. Wt: 372.38 g/mol
InChI Key: KKLAXOIRVWIYAZ-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of boronic acid, which is known for its versatility in forming stable covalent bonds with diols, making it valuable in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, and it proceeds under mild conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process can be optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors or substrates. The compound’s boronic acid moiety is particularly effective in binding to serine proteases and other enzymes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenylboronic acid: Similar structure but lacks the carbamoyl and fluorobenzene groups.

    2-Fluorobenzeneboronic acid: Similar structure but lacks the bromo and chlorophenylcarbamoyl groups.

    Phenylboronic acid: Lacks the bromo, chloro, and fluorobenzene groups.

Uniqueness

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both boronic acid and carbamoyl groups allows for versatile applications in synthesis and biological research, distinguishing it from simpler boronic acids .

Properties

Molecular Formula

C13H9BBrClFNO3

Molecular Weight

372.38 g/mol

IUPAC Name

[5-[(4-bromo-2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BBrClFNO3/c15-8-2-4-12(10(16)6-8)18-13(19)7-1-3-11(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19)

InChI Key

KKLAXOIRVWIYAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)(O)O

Origin of Product

United States

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